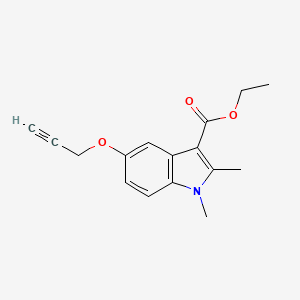![molecular formula C25H26N4O3S B11630455 (6Z)-2-butyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630455.png)
(6Z)-2-butyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-2-BUTYL-5-IMINO-6-({4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a butyl group, an imino group, and a phenylmethylidene moiety. The presence of the thiadiazolo[3,2-a]pyrimidine core imparts significant chemical stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of (6Z)-2-BUTYL-5-IMINO-6-({4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, including 2-butyl-5-imino-6-phenylmethylidene-5H,6H,7H-thiadiazolo[3,2-a]pyrimidin-7-one.
Reaction Conditions: The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, with catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
(6Z)-2-BUTYL-5-IMINO-6-({4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using appropriate reagents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical properties.
Scientific Research Applications
(6Z)-2-BUTYL-5-IMINO-6-({4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-2-BUTYL-5-IMINO-6-({4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparison with Similar Compounds
(6Z)-2-BUTYL-5-IMINO-6-({4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds:
Similar Compounds: Compounds such as dichloroaniline and heparinoid share structural similarities and exhibit comparable chemical properties.
Uniqueness: The unique combination of the thiadiazolo[3,2-a]pyrimidine core with the butyl and phenylmethylidene groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H26N4O3S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(6Z)-2-butyl-5-imino-6-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-9-22-28-29-23(26)20(24(30)27-25(29)33-22)16-18-10-12-19(13-11-18)31-14-15-32-21-8-6-5-7-17(21)2/h5-8,10-13,16,26H,3-4,9,14-15H2,1-2H3/b20-16-,26-23? |
InChI Key |
OMXGGJKOKFVKCT-TUZMOLJKSA-N |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4C)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4C)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11630387.png)
![N~2~-benzyl-N-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11630406.png)

![ethyl [(5E)-5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11630410.png)
![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630419.png)
![4-({2-(3-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630423.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630424.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630433.png)
![2-[(5Z)-5-(1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11630438.png)
![4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11630443.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630448.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11630460.png)
![ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate](/img/structure/B11630466.png)
